28-Homodolicholide

描述

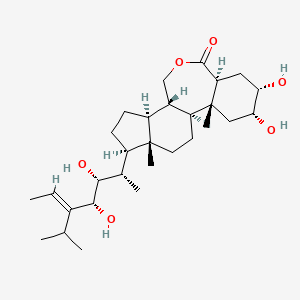

28-Homodolicholide is a C29-brassinosteroid (BR) belonging to the steroid lactone class, characterized by a 5α-cholestane carbon skeleton with oxygenated functional groups. Its IUPAC name, (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.0²,⁷.0¹²,¹⁶]octadecan-8-one, reflects its complex tetracyclic structure and hydroxylation at C22 and C23 . Biosynthetically, it derives from isofucosterol via intermediates such as 22-hydroxyisofucosterol and 6-deoxo-28-homoDS, with β-sitosterol serving as an alternative precursor . Analytical identification employs HPLC and IR spectroscopy, using methanol-water-acetonitrile mobile phases and phenylboronate derivatization .

属性

CAS 编号 |

86630-40-2 |

|---|---|

分子式 |

C29H48O6 |

分子量 |

492.7 g/mol |

IUPAC 名称 |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(E,2S,3R,4R)-3,4-dihydroxy-5-propan-2-ylhept-5-en-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C29H48O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h7,15-16,18-26,30-33H,8-14H2,1-6H3/b17-7+/t16-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1 |

InChI 键 |

LRRBQWHWKJDDAW-OXMALERUSA-N |

手性 SMILES |

C/C=C(/[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)\C(C)C |

规范 SMILES |

CC=C(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 28-Homodolicholide involves several steps, starting from stigmasterol. The process includes the introduction of requisite functional groups into both the steroidal nucleus and the side chain. An olefinic ketone intermediate is treated with m-chloroperbenzoic acid in dichloromethane at room temperature for 8 days to yield epoxy lactones. The epoxy ring is then opened using a phenylselenyl anion prepared from diphenyl diselenide and sodium borohydride. This mixture is treated with hydrogen peroxide to give a crystalline form of the compound .

Industrial Production Methods: The use of readily available starting materials like stigmasterol and common reagents makes it feasible for large-scale production .

化学反应分析

Types of Reactions: 28-Homodolicholide undergoes various chemical reactions, including oxidation, reduction, and substitution. The epoxy ring formation and opening are key steps in its synthesis.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride.

Substitution: Phenylselenyl anion from diphenyl diselenide.

Major Products: The major products formed from these reactions include epoxy lactones and their regioisomeric mixtures, which are further processed to yield this compound .

科学研究应用

28-Homodolicholide has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture:

Chemistry: It serves as a model compound for studying the synthesis and reactions of brassinosteroids.

Biology: It is used to understand the role of brassinosteroids in plant growth and development.

Agriculture: Its plant growth-promoting properties make it valuable for enhancing crop yields and stress resistance.

作用机制

The mechanism of action of 28-Homodolicholide involves its interaction with specific receptor kinases in plants. These receptors mediate signal transduction pathways that regulate various physiological processes. The compound’s effects are exerted through posttranslational modifications and the recruitment of different proteins to the receptor complex .

相似化合物的比较

Comparison with Structurally Similar Brassinosteroids

Dolicholide (C28-BR)

- Structural Differences : Dolicholide lacks the C29 methyl group present in 28-homodolicholide, resulting in a C28 backbone. Both share a 6-oxo-7-oxalactone function and 22α,23α-dihydroxylation.

- Biosynthetic Pathway : Dolicholide originates from campesterol, whereas this compound derives from isofucosterol or β-sitosterol, highlighting divergent substrate specificity in BR pathways .

28-Homodolichosterone (C29-BR)

- Biological Role : Both compounds are intermediates in BR biosynthesis, but 28-homodolichosterone is a ketone precursor to lactone-containing BRs like this compound .

Castasterone (C28-BR)

- Structural Similarities : Castasterone shares the 6-oxo group and 22,23-diol configuration with this compound but lacks the lactone and C29 methyl group.

- Activity: Castasterone is a direct precursor to brassinolide (the most active BR) and shows higher bioactivity than this compound in rice lamina inclination assays .

Analytical and Functional Distinctions

Chromatographic Behavior

- HPLC Retention : this compound’s larger hydrophobic C29 chain results in longer retention times compared to dolicholide and castasterone under identical ODS-C18 column conditions (220 nm detection) .

- Derivatization: Phenylboronic acid complexes with vicinal diols (C22 and C23) in this compound, aiding purification—a method less effective for mono-hydroxylated BRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。